

4-methoxy-N-(4-nitrophenyl)aniline structural formula and IUPAC name.

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Compound of Interest

Compound Name: 4-methoxy-N-(4-nitrophenyl)aniline

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A Technical Guide to 4-methoxy-N-(4-nitrophenyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **4-methoxy-N-(4-nitrophenyl)aniline**, a diarylamine compound of interest in organic synthesis. It details the compound's structural formula, IUPAC name, physicochemical properties, and spectral data. Furthermore, this guide outlines detailed synthetic protocols based on modern cross-coupling methodologies and visualizes these synthetic pathways.

Chemical Identity and Structure

The chemical compound of interest is identified by the IUPAC name N-(4-methoxyphenyl)-4-nitroaniline.^[1] It belongs to the class of diarylamines, characterized by a central nitrogen atom bonded to two aryl groups. In this case, the aryl groups are a 4-methoxyphenyl group and a 4-nitrophenyl group.

- Molecular Formula: C₁₃H₁₂N₂O₃^[1]
- Canonical SMILES: COC1=CC=C(C=C1)NC2=CC=C(C=C2)[N+](=O)[O-]^[1]
- InChI Key: YKTYQEDBWQCKII-UHFFFAOYSA-N^[1]

The structure consists of a p-anisidine moiety linked to a p-nitrobenzene ring via a secondary amine bridge.

Physicochemical and Spectral Data

The key computed properties of **4-methoxy-N-(4-nitrophenyl)aniline** are summarized below for reference.

Table 1: Physicochemical Properties

Property	Value	Source
Molecular Weight	244.25 g/mol	PubChem[1]
Exact Mass	244.08479225 Da	PubChem[1]
CAS Number	730-11-0	PubChem[1]
Topological Polar Surface Area	67.1 Å ²	PubChem[1]
XLogP3	3.6	PubChem[1]

Table 2: Spectral Data Summary

Data Type	Details	Source Database
¹³ C NMR Spectra	Available	SpectraBase[1]
Mass Spectrometry (GC-MS)	Top peaks at m/z 244, 229, 183	NIST Mass Spectrometry Data Center[1]
IR Spectra	Vapor Phase IR Spectra available	SpectraBase[1]

Experimental Protocols: Synthesis of Diarylamines

The synthesis of diarylamines such as **4-methoxy-N-(4-nitrophenyl)aniline** is predominantly achieved through palladium-catalyzed cross-coupling reactions, which offer high efficiency and broad substrate scope.[2][3][4] The Buchwald-Hartwig amination is a state-of-the-art method for

this transformation.^{[2][4][5]} An alternative, more classical approach is the copper-catalyzed Ullmann condensation.^{[6][7][8]}

Protocol 1: Synthesis via Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed C-N cross-coupling of an aryl halide with an amine.^{[3][4]}

Reactants:

- 4-methoxyaniline (p-anisidine)
- 1-bromo-4-nitrobenzene (or 1-iodo-4-nitrobenzene)
- Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
- Phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald ligand)
- Base (e.g., Cs₂CO₃ or NaOt-Bu)
- Anhydrous solvent (e.g., Toluene or Dioxane)

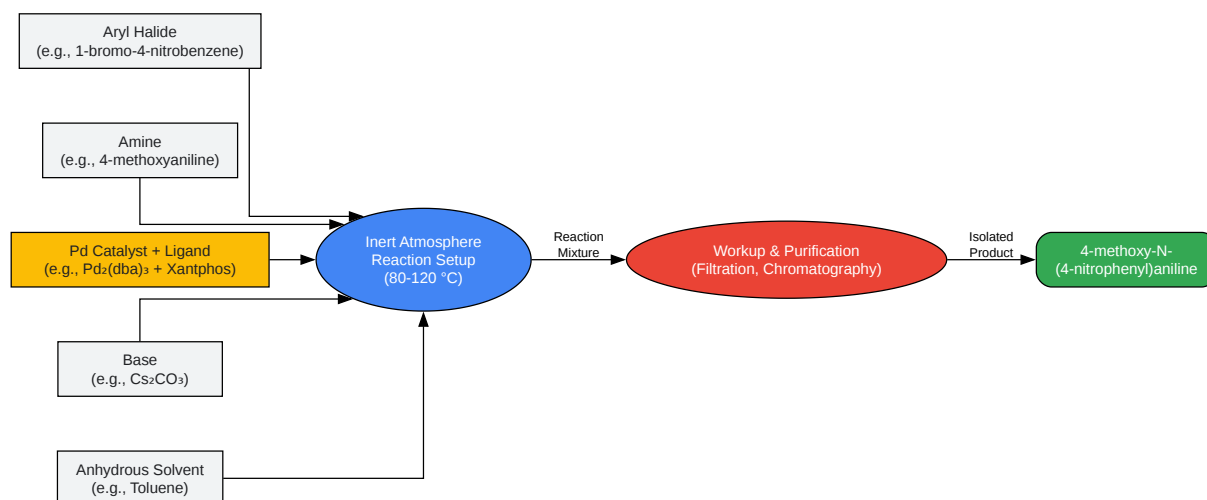
Procedure:

- To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 eq), the palladium catalyst (1-5 mol%), and the phosphine ligand (1-5 mol%).
- Add the base (1.5-2.0 eq).
- Evacuate and backfill the flask with the inert gas three times.
- Add the anhydrous solvent via syringe.
- Add the 4-methoxyaniline (1.2 eq) to the mixture.
- Heat the reaction mixture to 80-120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

- Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
- Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.
- Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
- Concentrate the solution under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield **4-methoxy-N-(4-nitrophenyl)aniline**.

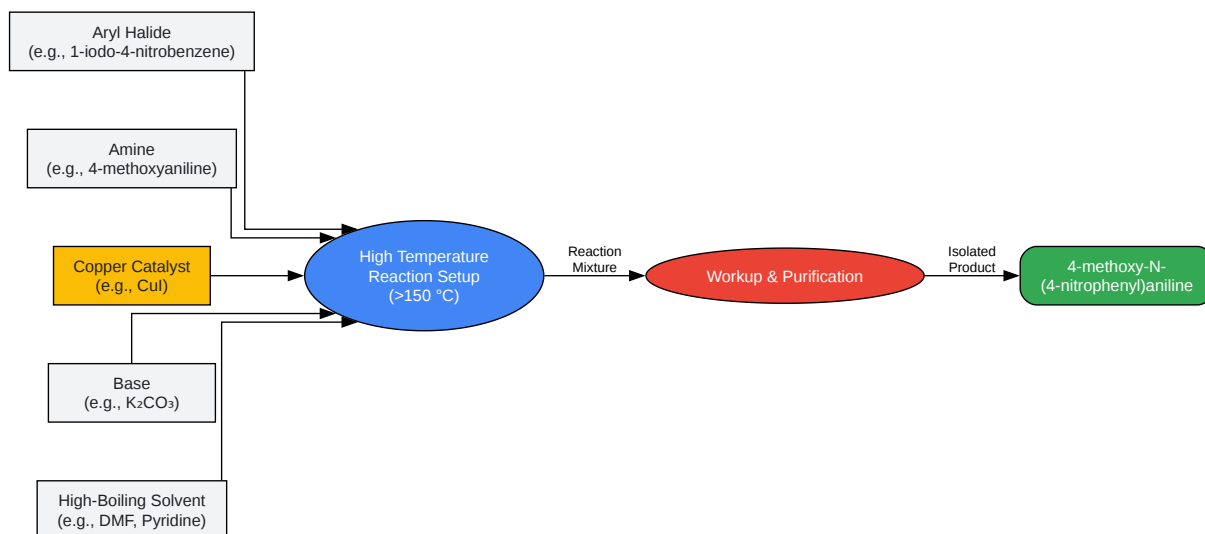
Mandatory Visualizations: Synthetic Workflows

The following diagrams illustrate the logical workflows for the primary synthetic routes to diarylamines.



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Caption: Logical workflow for the Buchwald-Hartwig amination synthesis.



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Caption: Logical workflow for the classical Ullmann condensation synthesis.

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